molecular formula C6H8F3NO2 B2770370 5-Methyl-5-(trifluoromethyl)morpholin-3-one CAS No. 1859451-58-3

5-Methyl-5-(trifluoromethyl)morpholin-3-one

Cat. No.: B2770370
CAS No.: 1859451-58-3
M. Wt: 183.13
InChI Key: PXZLZYPFQHMUIC-UHFFFAOYSA-N
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Description

5-Methyl-5-(trifluoromethyl)morpholin-3-one is a chemical compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a morpholinone ring, which imparts unique chemical properties to the compound.

Scientific Research Applications

5-Methyl-5-(trifluoromethyl)morpholin-3-one has several applications in scientific research:

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet for this compound provides more detailed information .

Preparation Methods

The synthesis of 5-Methyl-5-(trifluoromethyl)morpholin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylmorpholin-3-one with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Methyl-5-(trifluoromethyl)morpholin-3-one can undergo various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar compounds to 5-Methyl-5-(trifluoromethyl)morpholin-3-one include other trifluoromethylated morpholinones and related heterocyclic compounds. These compounds share some chemical properties but differ in their specific functional groups and overall structure.

Properties

IUPAC Name

5-methyl-5-(trifluoromethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-5(6(7,8)9)3-12-2-4(11)10-5/h2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZLZYPFQHMUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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